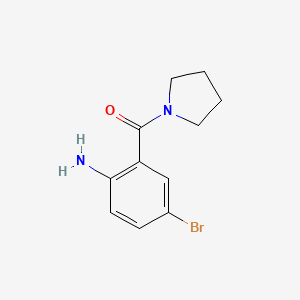

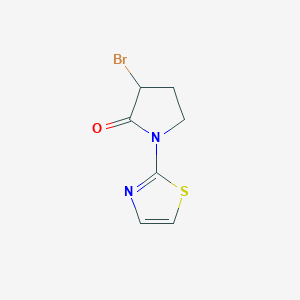

(2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Anticonvulsant and Sodium Channel Blocking Properties

A study by Malik and Khan (2014) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" discusses the synthesis of novel compounds, including derivatives of pyrrolidin-1-yl methanone. These compounds showed significant anticonvulsant activities, evaluated through the maximal electroshock (MES) test, with one derivative demonstrating a protective index higher than the reference drug phenytoin. Their action as sodium channel blockers was also investigated, highlighting their potential in treating convulsions Malik & Khan, 2014.

2. Spectroscopic Properties and Quantum Chemistry Calculations

Al-Ansari (2016) in the "Journal of Fluorescence" explored the electronic absorption, excitation, and fluorescence properties of methanone derivatives. The study provided insights into the molecular structure and physicochemical properties through quantum chemistry calculations, suggesting potential applications in fields requiring detailed spectroscopic analysis Al-Ansari, 2016.

3. Antimicrobial and Drug Potential

Research by Singh, Singh, and Bhanuka (2016) in "Research on Chemical Intermediates" involved synthesizing new organotin(IV) complexes of pyrrolidin-1-yl methanone derivatives. These complexes demonstrated enhanced antibacterial activities, indicating their potential as drug candidates Singh, Singh, & Bhanuka, 2016.

4. Crystallographic and Conformational Analyses

Huang et al. (2021) in the "Journal of Structural Chemistry" conducted a study on boric acid ester intermediates with benzene rings, which included pyrrolidin-1-yl methanone compounds. Their research, focusing on crystallographic and conformational analyses, has implications for understanding the molecular structures of such compounds in detail Huang et al., 2021.

5. Synthesis and Antimicrobial Activity of Derivatives

Kumar et al. (2012) in "Medicinal Chemistry Research" synthesized a series of pyrrolidin-1-yl methanone derivatives, showing significant antimicrobial activity, particularly those containing methoxy groups Kumar et al., 2012.

6. Schiff Base Synthesis and Biological Activity

Gülcan, Sönmez, and Berber (2012) in the "Turkish Journal of Chemistry" synthesized a new Schiff base from pyrrolidin-1-yl methanone and evaluated its antimicrobial activity. The study revealed that the Schiff base and certain metal complexes exhibited good biological activity against various bacteria and yeast strains Gülcan, Sönmez, & Berber, 2012.

7. Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Ammirati et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a pyrrolidin-1-yl methanone derivative as a potent and selective inhibitor of dipeptidyl peptidase IV, showing potential as a treatment for type 2 diabetes Ammirati et al., 2009.

8. Structural Characterization and Antibacterial Activity Studies

Shahana and Yardily (2020) in the "Journal of Structural Chemistry" synthesized and characterized novel compounds related to pyrrolidin-1-yl methanone, conducting molecular docking studies to understand their antibacterial activity Shahana & Yardily, 2020.

Eigenschaften

IUPAC Name |

(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNLRPGFVANOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)